molecular formula C17H15FN4O B6454675 2-cyclopropyl-N-[(2-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549034-75-3

2-cyclopropyl-N-[(2-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454675
CAS No.: 2549034-75-3
M. Wt: 310.33 g/mol
InChI Key: QUBGRRIGSHFLBA-UHFFFAOYSA-N
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Description

The compound “2-cyclopropyl-N-[(2-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide” is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine is an important fused bicyclic heterocycle recognized for its wide range of applications in medicinal chemistry . Some derivatives of imidazo[1,2-a]pyridine have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides was designed and synthesized as a novel anti-TB agent .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives was accurately drawn using ChemDraw Ultra software, then optimized at density functional theory (DFT) using Becke’s three-parameter Lee–Yang–Parr hybrid functional (B3LYP/6-311**) basis set in a vacuum of Spartan 14 software .


Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridine derivatives are complex and involve multiple steps. For instance, the interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied .


Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. In-silico ADME and drug-likeness prediction of the molecules showed good pharmacokinetic properties having high gastrointestinal absorption, orally bioavailable, and less toxic .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine derivatives involves their binding to the target protein, such as Mycobacterium tuberculosis DNA gyrase . The binding affinities of these molecules were evaluated through molecular docking simulations .

Safety and Hazards

The safety and hazards associated with imidazo[1,2-a]pyridine derivatives depend on their specific chemical structure and biological activity. While some derivatives have shown significant activity against MDR-TB and XDR-TB, their safety profile needs to be evaluated through further studies .

Future Directions

The future directions in the research of imidazo[1,2-a]pyridine derivatives involve the development of new TB drugs. The World Health Organization has taken the initiative to develop new TB drugs . The outcome of the present research strengthens the relevance of these compounds as promising lead candidates for the treatment of multidrug-resistant tuberculosis .

Properties

IUPAC Name

2-cyclopropyl-N-[(2-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O/c18-13-4-2-1-3-12(13)9-19-17(23)14-7-8-16-20-15(11-5-6-11)10-22(16)21-14/h1-4,7-8,10-11H,5-6,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBGRRIGSHFLBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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